L-Phenyl-d5-alanine-2,3,3-d3

Übersicht

Beschreibung

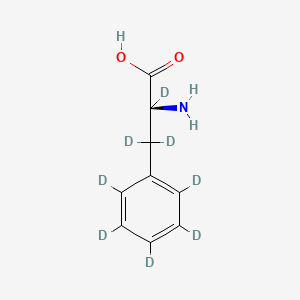

L-Phenyl-d5-alanine-2,3,3-d3 is a deuterated form of the amino acid phenylalanine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the molecule. The molecular formula of this compound is C6D5CD2CD(NH2)CO2H, and it has a molecular weight of 173.24 g/mol . This isotopic labeling makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

The synthesis of L-Phenyl-d5-alanine-2,3,3-d3 involves several steps, starting from benzaldehyde-d6. The synthetic route typically includes the following steps :

Formation of Benzaldehyde-d6: Benzene-d6 is converted to benzaldehyde-d6 using a Friedel-Crafts reaction catalyzed by sodium chloride.

Catalytic Reduction: The benzaldehyde-d6 is then subjected to catalytic reduction using 10% palladium on carbon in a solvent mixture of dioxane and ethyl acetate.

Enzymatic Deacylation: The resulting acetylphenyl-d5-alanine-2,3,3-d3 is deacylated enzymatically to yield this compound.

Analyse Chemischer Reaktionen

L-Phenyl-d5-alanine-2,3,3-d3 undergoes various chemical reactions typical of amino acids:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it to its corresponding alcohol derivatives.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form derivatives such as N-acetyl-L-Phenyl-d5-alanine-2,3,3-d3.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Metabolic Tracing

- L-Phenyl-d5-alanine-2,3,3-d3 serves as an effective tracer molecule in metabolic studies, enabling researchers to track the synthesis and metabolism of neurotransmitters. Its incorporation into biological systems allows for detailed insights into metabolic pathways.

2. Protein Synthesis Studies

- The compound is instrumental in studying protein synthesis and degradation. By tracking the incorporation of labeled amino acids into proteins, researchers can gain insights into protein dynamics and turnover rates.

3. Clinical Research

- In clinical settings, this compound is used to investigate metabolic disorders and the pharmacokinetics of amino acid-based drugs. Its application in positron emission tomography (PET) has been explored for visualizing dopaminergic activity in patients with suspected Parkinsonian syndromes .

4. Biochemical Studies

- The compound plays a role in enzyme kinetics and substrate interaction studies. Using isotopically labeled substrates helps elucidate enzyme specificity and mechanisms without interference from naturally occurring isotopes.

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of this compound, it is useful to compare it with other related compounds:

| Compound Name | Isotopic Labeling | Primary Use | Biological Activity |

|---|---|---|---|

| L-Phenylalanine | None | Neurotransmitter precursor | Direct involvement in neurotransmitter synthesis |

| D-Phenyl-d5-alanine-2,3,3-d3 | 5 Deuterium | Peptide synthesis | Similar to L-Phenyl-d5-alanine but less active |

| L-Alanine-2,3,3,3-d4 | 4 Deuterium | Metabolic tracing | Used for tracing metabolic pathways |

Case Studies

1. Metabolomic Profiling in Hepatocellular Carcinoma

- A study utilized deuterated amino acids to enhance metabolomic profiling accuracy in plasma samples from patients with liver cirrhosis and hepatocellular carcinoma (HCC). Gas chromatography coupled with mass spectrometry (GC-MS) was employed to analyze metabolites, revealing unique metabolomic signatures that differentiate cancerous tissues from healthy ones . The study demonstrated that isotopically labeled compounds provided clearer insights into metabolic alterations associated with disease progression.

2. Enzyme Kinetics Studies

- Research involving enzyme kinetics has shown that using isotopically labeled substrates such as L-Phenyl-d5-alanine can help elucidate enzyme specificity and reaction mechanisms without interference from naturally occurring isotopes. This application is crucial for understanding biochemical pathways and developing targeted therapies.

Wirkmechanismus

The mechanism of action of L-Phenyl-d5-alanine-2,3,3-d3 is similar to that of natural phenylalanine. It is incorporated into proteins and peptides during biosynthesis and can be converted into other important biomolecules . The deuterium atoms do not significantly alter its biochemical properties but provide a means to study its behavior using techniques like NMR. The molecular targets and pathways involved include the phenylalanine hydroxylase pathway, which converts phenylalanine to tyrosine, and subsequent pathways leading to the synthesis of neurotransmitters.

Vergleich Mit ähnlichen Verbindungen

L-Phenyl-d5-alanine-2,3,3-d3 can be compared with other deuterated amino acids and phenylalanine derivatives :

L-Phenylalanine-13C9,15N: This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for different types of isotopic studies.

L-Dopa-(phenyl-d3): This is a deuterated form of L-Dopa, used in studies related to Parkinson’s disease and neurotransmitter synthesis.

Dthis compound: This racemic mixture contains both L- and D-forms of the deuterated phenylalanine.

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic tracing studies.

Biologische Aktivität

L-Phenyl-d5-alanine-2,3,3-d3 is a deuterated derivative of phenylalanine, an essential amino acid that plays a critical role in various biological processes. This compound is characterized by the incorporation of five deuterium atoms into its structure, which enhances its stability and allows for precise tracking in biological systems. The following sections will explore its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique isotopic labeling that alters its kinetic and thermodynamic properties compared to its non-deuterated counterpart. The presence of deuterium affects the compound's behavior in metabolic pathways, potentially influencing enzyme kinetics and stability in biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C9H8D5N1O2 |

| Molecular Weight | 169.24 g/mol |

| Deuterium Substitutions | 5 deuterium atoms at the phenyl group and α-carbon |

| Solubility | Soluble in water and organic solvents |

Role in Protein Synthesis

This compound retains the biological activities associated with phenylalanine, including its involvement in protein synthesis. It serves as a building block for proteins and is crucial for the synthesis of neurotransmitters such as dopamine and norepinephrine. The deuterated form may be particularly useful in studies aimed at understanding these metabolic pathways without interfering with normal biological processes due to its isotopic labeling.

Neurotransmitter Synthesis

As a precursor to neurotransmitters, this compound plays an integral role in the production of catecholamines. Research indicates that the incorporation of this compound can influence the synthesis rates of dopamine and norepinephrine, potentially affecting mood regulation and cognitive functions. The use of deuterated amino acids like this compound allows for more accurate tracing of these neurotransmitter pathways in vivo .

Enzyme Interaction Studies

Studies have shown that this compound can interact with various enzymes involved in amino acid metabolism. The presence of deuterium alters binding affinities and reaction rates compared to non-deuterated analogs. For instance:

- Tyrosine Hydroxylase (TH) : This enzyme is critical for dopamine synthesis. The incorporation of this compound into metabolic studies has demonstrated altered enzymatic activity under specific conditions .

- Dopamine Beta-Hydroxylase : This enzyme converts dopamine to norepinephrine. Research suggests that deuterated amino acids may modulate the activity of this enzyme as well .

Case Studies

- Transgenic Mouse Models : A study involving transgenic mice overexpressing tyrosine hydroxylase found that increased production of catecholamines led to oxidative stress conditions. The use of this compound provided insights into the metabolic consequences of elevated neurotransmitter levels .

- Metabolic Tracing : In metabolic studies using isotopically labeled compounds, researchers tracked the incorporation of this compound into various biochemical pathways. This tracing has revealed significant insights into how phenylalanine derivatives contribute to secondary metabolite production in plants .

Applications

This compound has several applications across different fields:

- Biochemical Research : Its ability to serve as a tracer molecule makes it valuable for studying metabolic pathways without disrupting normal physiological processes.

- Pharmaceutical Development : Understanding the role of this compound in neurotransmitter synthesis can aid in developing treatments for mood disorders and neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-WYMAAGAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of L-Phenyl-d5-alanine-2,3,3-d3 in biosynthetic studies?

A1: this compound serves as a valuable isotopic tracer in biosynthetic studies. Researchers used it to investigate the biosynthesis of asparenyol, a norlignan compound found in Asparagus officinalis. By feeding cultured cells with this compound, researchers were able to track the incorporation of deuterium atoms into the final asparenyol molecule. [] This allowed them to confirm that a single phenylalanine molecule provides the nine carbon atoms present in a specific portion of the asparenyol structure. []

Q2: How does the stability of kinsenoside (KD) relate to this compound?

A2: this compound acts as an internal standard (IS) in the LC-MS/MS method developed to measure kinsenoside (KD) concentrations in beagle dog plasma. [] This method was crucial for understanding the pharmacokinetics and bioavailability of KD, which is known for its various pharmacological activities. The use of an IS like this compound is essential for accurate and reliable quantification in such studies. []

Q3: Are there any specific structural characteristics of this compound revealed in the research?

A3: While the provided research excerpts don't delve into the complete spectroscopic characterization of this compound, one study utilized H-NMR spectroscopy to analyze the deuterium incorporation into asparenyol after feeding with this compound. [] This analysis, focusing on deuterium positioning, indirectly confirmed the specific labeling pattern within this compound itself.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.